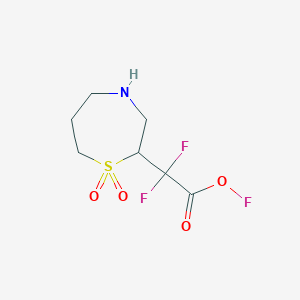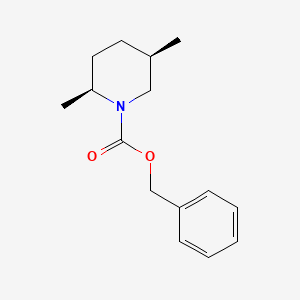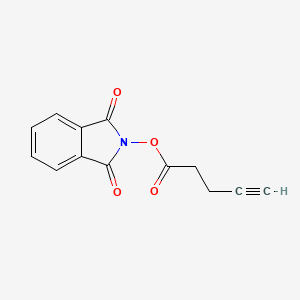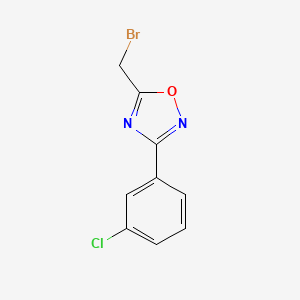
(3-Ethoxycyclobutyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxycyclobutyl)hydrazine hydrochloride is an organic compound with the chemical formula C6H15ClN2O. It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride typically involves the reaction of cyclobutyl hydrazine with ethyl alcohol under acidic conditions. The process can be summarized as follows:
- The reaction mixture is subjected to acidic conditions to facilitate the formation of the hydrochloride salt.
- The product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .
Cyclobutyl hydrazine: is reacted with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxycyclobutyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The ethoxy group or the hydrazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted hydrazines .
Scientific Research Applications
(3-Ethoxycyclobutyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl hydrazine: A precursor in the synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride.
Ethoxycyclobutane: A structurally similar compound without the hydrazine moiety.
Hydrazine derivatives: Such as phenylhydrazine and methylhydrazine, which have different substituents on the hydrazine group
Uniqueness: this compound is unique due to its specific combination of a cyclobutyl ring and an ethoxy group attached to the hydrazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(3-ethoxycyclobutyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H |
InChI Key |
XJTFNTGYARJQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11720103.png)


